molecular formula C26H38 B14234039 1,1'-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene CAS No. 824401-15-2

1,1'-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene

Cat. No.: B14234039
CAS No.: 824401-15-2
M. Wt: 350.6 g/mol
InChI Key: GILLFUTZHTYPKD-UHFFFAOYSA-N
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Description

1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a central octane chain substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Octane Chain: The octane chain can be synthesized through a series of alkylation reactions. Starting with a suitable octane precursor, ethyl and methyl groups are introduced using reagents such as ethyl bromide and methyl iodide in the presence of a strong base like sodium hydride.

    Coupling with Benzene Rings: The synthesized octane chain is then coupled with benzene rings through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the attachment of the benzene rings to the octane chain.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene
  • 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)diphenylmethane
  • 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)diethylbenzene

Uniqueness

1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene is unique due to its specific substitution pattern on the octane chain and the presence of two benzene rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

824401-15-2

Molecular Formula

C26H38

Molecular Weight

350.6 g/mol

IUPAC Name

(4,5-diethyl-2,7-dimethyl-5-phenyloctan-4-yl)benzene

InChI

InChI=1S/C26H38/c1-7-25(19-21(3)4,23-15-11-9-12-16-23)26(8-2,20-22(5)6)24-17-13-10-14-18-24/h9-18,21-22H,7-8,19-20H2,1-6H3

InChI Key

GILLFUTZHTYPKD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)(C1=CC=CC=C1)C(CC)(CC(C)C)C2=CC=CC=C2

Origin of Product

United States

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